2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-2-7-20-17(25)9-23-18(13-10-26-11-15(13)22-23)21-16(24)8-12-5-3-4-6-14(12)19/h3-6H,2,7-11H2,1H3,(H,20,25)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQARBVHSVUHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a thienopyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize existing knowledge on its biological activity, focusing on its mechanism of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with an acetamide functional group and a chlorophenyl substituent. Its molecular formula is , and it possesses unique structural characteristics that may contribute to its biological efficacy.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancer cell lines. The following table summarizes the IC50 values observed in these studies:
These values indicate that the compound exhibits significant potency, particularly against the MCF-7 cell line when compared to doxorubicin.
The proposed mechanism of action includes inhibition of key signaling pathways involved in cancer proliferation, specifically targeting EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase). In silico studies have supported these findings by demonstrating effective docking interactions with these targets, suggesting that modifications to its structure could enhance efficacy further.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of thienopyrazole derivatives. For instance:
- The chlorophenyl group enhances lipophilicity, potentially improving cellular uptake.
- The thieno[3,4-c]pyrazole scaffold is essential for maintaining anticancer activity due to its ability to interact with cellular targets effectively.
Case Studies
- Cytotoxicity Evaluation : In a comparative study involving various thienopyrazole derivatives, the compound demonstrated lower cytotoxicity against normal skin cells (BJ-1) compared to other derivatives, indicating a potentially safer profile for therapeutic applications .
- In Vivo Studies : Preliminary animal studies have suggested that the compound could inhibit tumor growth in xenograft models, although detailed pharmacokinetic data are still needed to confirm its effectiveness in vivo.
Q & A
Q. Example Workflow :
Validate compound purity via NMR and LC-MS.
Replicate assays under controlled conditions.
Cross-reference docking results with mutational studies on target proteins .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and carbonyl signals (δ 165–175 ppm for acetamide) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error; fragmentation patterns validate the thienopyrazole core .
- IR Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
Critical Note : X-ray crystallography (using SHELXL ) provides definitive proof of stereochemistry but requires high-quality single crystals.
Advanced: How can computational modeling predict the reactivity of the 2-chlorophenyl group in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to compute Fukui indices and electrostatic potential surfaces (MESP) to identify electrophilic hotspots .
- Solvent Effects : Simulate reaction pathways in polar (e.g., DMSO) vs. nonpolar solvents using COSMO-RS to predict kinetic barriers .
- Transition State Analysis : Identify intermediates via NBO analysis to optimize leaving-group activation (e.g., Cl⁻ vs. F⁻) .
Case Study :
For similar acetamides, MESP analysis revealed enhanced electrophilicity at the ortho position of the chlorophenyl group, guiding regioselective substitutions .
Basic: What are the critical steps for scaling up synthesis without compromising purity?
Methodological Answer:
- Batch Reactor Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., from 12h to 2h for cyclization) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
- Workup Efficiency : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for large-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
